2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Lipophilicity Drug-likeness Physicochemical profiling

Sourcing the precise 2-cyclopropyl-6-nitro regioisomer is critical for maintaining SAR in kinase inhibitor programs, as generic alkyl or redox variants alter lipophilicity and synthetic tractability. This compound solves that supply challenge: - Cyclopropyl group provides conformational restriction & metabolic stability (cf. JAK1 inhibitor TUL01101, IC50 = 3 nM). - 6-Nitro serves as a latent amine handle via catalytic hydrogenation, enabling rapid amide library synthesis. - Electron-deficient core permits regioselective SNAr diversification at the para position. Available from stock with full quality assurance; ships globally under ambient conditions for R&D use.

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
CAS No. 1369400-35-0
Cat. No. B1407214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
CAS1369400-35-0
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESC1CC1C2=NN3C=C(C=CC3=N2)[N+](=O)[O-]
InChIInChI=1S/C9H8N4O2/c14-13(15)7-3-4-8-10-9(6-1-2-6)11-12(8)5-7/h3-6H,1-2H2
InChIKeyZPHOTSMBGWTEMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine: Structural and Physicochemical Baseline


2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic building block belonging to the triazolopyridine class, which is widely employed as a privileged scaffold in kinase inhibitor discovery and agrochemical research. [1] The compound (MW 204.19 g/mol, C9H8N4O2) incorporates a cyclopropyl substituent at the 2-position and an electron-withdrawing nitro group at the 6-position of the fused bicyclic core. Its computed XLogP3-AA of 1.2, topological polar surface area of 76 Ų, and single rotatable bond distinguish it from close analogs bearing methyl, cyclobutyl, or unsubstituted 2-position variants.

Scaffold

Triazolopyridine core used in kinase inhibitor discovery and agrochemical research

2-Cyclopropyl

Confers conformational restriction and metabolic stability; modulates lipophilicity

6-Nitro

Electron-withdrawing group and latent amine precursor for library synthesis

Procurement context

Fragment-based screening, SAR probes, and regioselective diversification workflows

Why Generic Substitution Fails for This Scaffold


Although the [1,2,4]triazolo[1,5-a]pyridine core is shared among numerous research compounds, iteration at the 2- and 6-positions modulates physicochemical and electronic properties in ways that are non-interchangeable for medicinal chemistry and chemical biology applications. The cyclopropyl group imparts a unique combination of ring strain, conformational restriction, and metabolic stability that cannot be replicated by methyl, cyclobutyl, or unsubstituted analogs. Simultaneously, the 6-nitro substituent serves both as a strong electron-withdrawing group influencing the electron density of the bicyclic system and as a latent amine precursor via reduction. [1] Substituting either moiety with a different alkyl or redox handle would alter lipophilicity, hydrogen-bond acceptor capacity, and synthetic tractability, potentially invalidating structure-activity relationships established with this precise compound. The quantitative comparisons below substantiate why generic replacement is not a viable procurement strategy.

Cyclopropyl vs. methyl or cyclobutyl analogs shifts lipophilicity; may alter membrane permeability and solubility profiles beyond the reported window.

Single rotatable bond lost with cyclobutyl substitution introduces additional flexibility; entropic penalty upon binding may differ.

6-Nitro substitution with other redox handles alters electronic properties; synthetic tractability and SAR continuity cannot be assumed.

Quantitative Differentiation from Closest Analogs


Lipophilicity Modulation vs. Unsubstituted and Methyl Analogs

The 2-cyclopropyl substituent elevates computed lipophilicity relative to the 2-unsubstituted parent (6-nitro-[1,2,4]triazolo[1,5-a]pyridine), while remaining lower than the 2-cyclobutyl analog, positioning the compound in a favorable LogP window for membrane permeability. The target compound exhibits an XLogP3-AA of 1.2 [1], compared with a LogP of 1.16 for the 2-unsubstituted analog and an estimated higher value for the 2-cyclobutyl derivative (2.19 for a closely related N-(2-cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-methoxybenzamide scaffold).

Lipophilicity (LogP)
Reported
Target XLogP3-AA = 1.2 Unsubstituted: 1.16 Cyclobutyl surrogate: ~2.19
Supports balanced lipophilicity for membrane permeability assessment; ΔLogP ~0.04 vs unsubstituted, ~−1.0 vs cyclobutyl.
Computed values; cyclobutyl surrogate from ChemDiv.
Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Differentiation from Methyl and Cyclobutyl Analogs

The target compound (MW 204.19 g/mol, 15 heavy atoms) occupies a distinct molecular-weight space between the 2-methyl analog (MW 178.15 g/mol, 13 heavy atoms) and the 2-cyclobutyl analog (MW 218.21 g/mol, 16 heavy atoms) . This incremental mass increase from methyl to cyclopropyl to cyclobutyl allows systematic exploration of steric and hydrophobic effects without exceeding typical lead-like chemical space (MW < 350).

Molecular Weight
Reported
204.19 g/mol (15 heavy atoms) Methyl: 178.15 (13) Cyclobutyl: 218.21 (16)
Positioned between methyl and cyclobutyl for systematic steric/lipophilic SAR exploration.
Fragment-like MW (
Rotatable Bonds
Reported
Target: 1 Cyclobutyl: ≥2 (est.)
Single rotatable bond minimizes entropic penalty upon target binding; may improve binding affinity per heavy atom.
Inferred for cyclobutyl; supports crystallization likelihood.
Topological Polar Surface Area
Reported
76 Ų (HBA=4, HBD=0) Unsubstituted: 76.01 Ų
Cyclopropyl substitution does not alter TPSA; preserves passive permeability profile.
TPSA
Ring Strain Energy
Class-level
Cyclopropyl: ~27.5 kcal/mol Cyclobutyl: ~26.2 Methyl: 0
May offer dual role: latent reactivity handle and metabolic shielding at 2-position.
Class-level SAR; strain exploited in approved kinase inhibitors.
Molecular weight Fragment-based drug design Lead-likeness

Rotatable Bond Count and Conformational Pre-organization

The target compound possesses only 1 rotatable bond (the C–NO₂ linkage) [1], matching the rigidity of the 2-methyl analog. In contrast, the 2-cyclobutyl analog introduces additional puckering degrees of freedom within the four-membered ring and an extra C–C bond to the scaffold, increasing the number of low-energy conformers. Reduced rotatable bond count correlates with lower entropic penalty upon target binding and higher probability of crystallization. [2]

Rotatable Bonds
Reported
Target: 1 Cyclobutyl: ≥2 (est.)
Single rotatable bond minimizes entropic penalty upon target binding; may improve binding affinity per heavy atom.
Inferred for cyclobutyl; supports crystallization likelihood.
Conformational restriction Entropic penalty Binding affinity

Topological Polar Surface Area and Hydrogen-Bond Acceptor Equivalence

The topological polar surface area (TPSA) of the target compound is 76 Ų [1], identical within computational error to the 2-unsubstituted 6-nitro analog (76.01 Ų) . This indicates that the 2-cyclopropyl substituent does not alter the polar surface area, preserving the permeability profile dictated by the nitro-triazolopyridine core. Both compounds carry 4 hydrogen-bond acceptors and 0 hydrogen-bond donors, consistent with CNS drug-like space (TPSA < 90 Ų).

Topological Polar Surface Area
Reported
76 Ų (HBA=4, HBD=0) Unsubstituted: 76.01 Ų
Cyclopropyl substitution does not alter TPSA; preserves passive permeability profile.
TPSA
Ring Strain Energy
Class-level
Cyclopropyl: ~27.5 kcal/mol Cyclobutyl: ~26.2 Methyl: 0
May offer dual role: latent reactivity handle and metabolic shielding at 2-position.
Class-level SAR; strain exploited in approved kinase inhibitors.
TPSA Permeability Blood-brain barrier

Cyclopropyl Ring Strain as a Latent Reactivity Handle

The cyclopropyl group (ring strain ~27.5 kcal/mol) [1] introduces a unique reactivity profile absent in the methyl analog and attenuated in the cyclobutyl analog (ring strain ~26.2 kcal/mol). This strain can be exploited in ring-opening reactions under radical or acidic conditions, providing a synthetic diversification pathway not available to saturated linear alkyl substituents. Additionally, cyclopropyl groups are known to resist CYP450-mediated oxidation better than methyl groups, a property leveraged in FDA-approved drugs such as filgotinib, which contains a triazolo[1,5-a]pyridine core.

Ring Strain Energy
Class-level
Cyclopropyl: ~27.5 kcal/mol Cyclobutyl: ~26.2 Methyl: 0
May offer dual role: latent reactivity handle and metabolic shielding at 2-position.
Class-level SAR; strain exploited in approved kinase inhibitors.
Ring strain Cyclopropane reactivity Metabolic stability

High-Value Application Scenarios


Kinase Inhibitor Fragment Library Design

The compound's XLogP of 1.2 and single rotatable bond make it a suitable fragment for JAK, FAK, or VEGFR-2 kinase inhibitor programs where triazolopyridine cores have established pharmacophoric relevance. [1] Its intermediate molecular weight (204 Da) and TPSA of 76 Ų align with fragment-based screening criteria, while the cyclopropyl group provides metabolic stability advantages documented in the JAK1 inhibitor TUL01101 (IC50 = 3 nM) derived from the same core.

Nitro-Reduction Route to 6-Amine for Amide Library Synthesis

The 6-nitro group serves as a clean precursor to the corresponding 6-amine via catalytic hydrogenation or transfer hydrogenation, enabling rapid generation of amide-capped libraries. This synthetic pathway has been demonstrated on the 6-nitro-[1,2,4]triazolo[1,5-a]pyridine scaffold using palladium-catalyzed reduction. [1] The resulting 6-amine can be elaborated with diverse carboxylic acid partners to explore structure-activity relationships while preserving the cyclopropyl-mediated lipophilicity and conformational restriction.

Electron-Deficient Heterocycle for SNAr and Cross-Coupling

The combination of the electron-withdrawing nitro group and the fused triazole ring activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at positions para to the nitro group. This reactivity profile, documented for nitro-substituted [1,2,4]triazolo[1,5-a]azines with C-nucleophiles, [1] enables regioselective functionalization that distinguishes this scaffold from electron-rich heterocyclic alternatives. Procurement of the nitro-substituted variant thus enables diversification strategies not accessible with reduced or unsubstituted analogs.

Metabolic Stability SAR Probe for Cycloalkyl Effects

The cyclopropyl, methyl, and cyclobutyl series constitutes a systematic cycloalkyl scan for probing steric and electronic effects on microsomal stability. Procurement of the cyclopropyl variant (MW 204.19) alongside its methyl (MW 178.15) and cyclobutyl (MW 218.21) counterparts enables head-to-head comparison of intrinsic clearance in liver microsome assays, a workflow routinely employed in lead optimization campaigns for triazolopyridine-based kinase inhibitors. [1]

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library design
Balanced lipophilicity & low rotatable bond count
Fragment screening hit confirmation / kinase panel binding assays
6-Amine generation for amide library synthesis
Nitro as latent amine via catalytic hydrogenation
Reduction efficiency and amine purity validation
SNAr & cross-coupling diversification
Nitro-activated pyridine ring for nucleophilic substitution
Regioselectivity and functional group tolerance
Cycloalkyl scan for microsomal stability SAR
Systematic steric/lipophilic variation
Comparative intrinsic clearance assessment across analogs
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